2-(3-Bromopropoxy)ethanol
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Overview
Description
2-(3-Bromopropoxy)ethanol is an organic compound with the molecular formula C5H11BrO2. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to an ethanol moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropoxy)ethanol can be synthesized through the reaction of 3-bromopropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent like acetone or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol or other suitable solvents.
Major Products Formed
Substitution: Depending on the nucleophile, products like 2-(3-hydroxypropoxy)ethanol, 2-(3-cyanopropoxy)ethanol, or 2-(3-aminopropoxy)ethanol.
Oxidation: 2-(3-Bromopropoxy)acetaldehyde or 2-(3-Bromopropoxy)acetic acid.
Elimination: Propene derivatives.
Scientific Research Applications
2-(3-Bromopropoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein interactions, particularly in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethanol involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromopropoxy)ethanol
- 2-(4-Bromopropoxy)ethanol
- 2-(5-Bromopropoxy)ethanol
Uniqueness
2-(3-Bromopropoxy)ethanol is unique due to its specific bromine substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-(3-bromopropoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLRWVHLBYHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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